Octahydro-1H-2,5-methanoinden-1-one
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Overview
Description
Octahydro-1H-2,5-methanoinden-1-one is a chemical compound with the molecular formula C10H14O. It is a bridged-ring ketone, characterized by its unique tricyclic structure. This compound is also known by other names such as 4,7-Methano-5H-inden-5-one, octahydro- .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1H-2,5-methanoinden-1-one typically involves the hydrogenation of indanone derivatives. One common method is the catalytic hydrogenation of 1-indanone using a palladium catalyst under high pressure and temperature conditions . Another approach involves the Diels-Alder reaction followed by hydrogenation to achieve the desired tricyclic structure .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts is common in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-2,5-methanoinden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include alcohols, alkanes, carboxylic acids, and substituted ketones .
Scientific Research Applications
Octahydro-1H-2,5-methanoinden-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex tricyclic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins
Mechanism of Action
The mechanism of action of Octahydro-1H-2,5-methanoinden-1-one involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,7-Methano-5H-inden-5-one, octahydro-: This compound shares a similar tricyclic structure but differs in the position of the methano bridge.
2,5-Methano-1H-indene, octahydro-: Another similar compound with a different arrangement of the tricyclic system.
Uniqueness
Octahydro-1H-2,5-methanoinden-1-one is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
20497-72-7 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
tricyclo[4.3.1.03,8]decan-2-one |
InChI |
InChI=1S/C10H14O/c11-10-8-4-6-1-2-9(10)7(3-6)5-8/h6-9H,1-5H2 |
InChI Key |
XGTCUZLPFBVCNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CC1CC(C3)C2=O |
Origin of Product |
United States |
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